REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][Si](C)(C)C)=[CH:5][CH:4]=1.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C(OCC)C>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[CH:5][C:6]([C:9]#[CH:10])=[CH:7][CH:8]=1 |f:1.2.3.4.5|
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Name
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|
Quantity
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19 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(C=C1)C#C[Si](C)(C)C)(F)F
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Name
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|
Quantity
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24.7 g
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Type
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reactant
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Smiles
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O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared in a manner analogous to that of Example 1, Step C
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through silica gel
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Type
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WASH
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Details
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the silica gel was washed with diethylether
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Type
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WASH
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Details
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The wash
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielding
|
Type
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CONCENTRATION
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Details
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22.9 grams of ether concentrate which
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Name
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|
Type
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|
Smiles
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FC(C1=CC=C(C=C1)C#C)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |